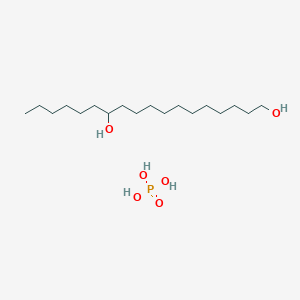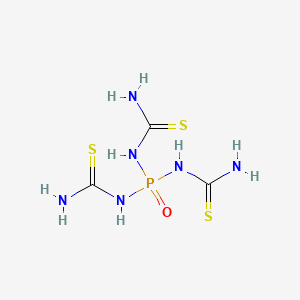
Barium isononanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium isononanoate is an organometallic compound with the molecular formula C18H34BaO4. It is a barium salt of isononanoic acid, commonly used in various industrial applications due to its unique properties. This compound is known for its role as a lubricant additive, corrosion inhibitor, and stabilizer in different chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Barium isononanoate can be synthesized through the reaction of barium hydroxide with isononanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows:
Ba(OH)2+2C9H19COOH→Ba(C9H19COO)2+2H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of barium hydroxide to a heated solution of isononanoic acid. The mixture is stirred vigorously to ensure complete reaction. The product is then purified through filtration and solvent evaporation to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of barium carbonate and other oxidation products.
Reduction: The compound is relatively stable and does not readily undergo reduction under normal conditions.
Substitution: this compound can participate in substitution reactions where the isononanoate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Barium carbonate, carbon dioxide.
Substitution: Various barium salts depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Barium isononanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological assays and as a stabilizer for biological samples.
Medicine: Explored for its role in drug delivery systems and as a contrast agent in medical imaging.
Industry: Commonly used as a lubricant additive to enhance the performance and longevity of mechanical systems. It also serves as a corrosion inhibitor in various industrial processes.
Mecanismo De Acción
The mechanism by which barium isononanoate exerts its effects is primarily through its interaction with metal surfaces. As a corrosion inhibitor, it forms a protective layer on the metal surface, preventing oxidation and degradation. In biological systems, it may interact with cellular membranes and proteins, stabilizing them and preventing denaturation.
Comparación Con Compuestos Similares
Barium sulfate: Used as a contrast agent in medical imaging.
Barium carbonate: Used in ceramics and glass manufacturing.
Isononyl isononanoate: Used as an emollient in cosmetic formulations.
Uniqueness: Barium isononanoate is unique due to its dual role as both a lubricant additive and a corrosion inhibitor. Unlike barium sulfate, which is primarily used in medical imaging, this compound has broader industrial applications. Its ability to form stable complexes with metal surfaces makes it particularly valuable in preventing corrosion and enhancing the performance of mechanical systems.
Propiedades
Número CAS |
84681-75-4 |
|---|---|
Fórmula molecular |
C18H34BaO4 |
Peso molecular |
451.8 g/mol |
Nombre IUPAC |
barium(2+);7-methyloctanoate |
InChI |
InChI=1S/2C9H18O2.Ba/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |
Clave InChI |
GHHJEMGOISKOBP-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


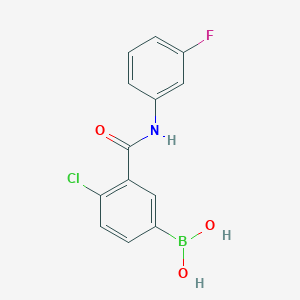
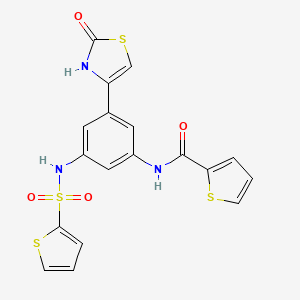
![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-](/img/structure/B12642846.png)
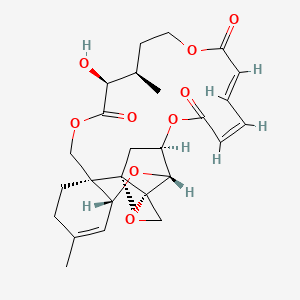
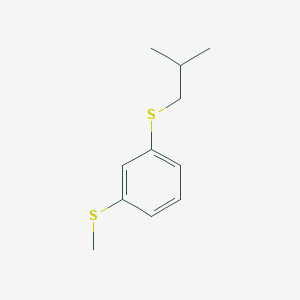

![(4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12642864.png)
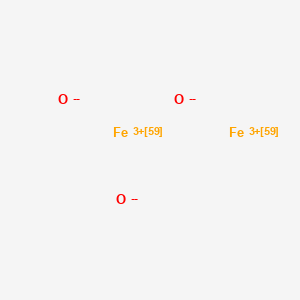

![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-3-(2,5-dimethyl-4-thiazolyl)-4-hydroxy-](/img/structure/B12642877.png)
